2-Amino-6-fluoro-4-methylphenol
Description
2-Amino-6-fluoro-4-methylphenol (C₇H₈FNO, molecular weight ≈141.15 g/mol) is a substituted phenol derivative featuring amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups at positions 2, 6, and 4, respectively. This compound is of interest in pharmaceutical and agrochemical synthesis due to the combined electronic effects of its substituents, which modulate reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-amino-6-fluoro-4-methylphenol |
InChI |
InChI=1S/C7H8FNO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3 |
InChI Key |
VNCOVMQXLKRWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Functional Group Comparisons
The following table summarizes key differences between 2-Amino-6-fluoro-4-methylphenol and selected analogues:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (-NH₂) in this compound is electron-donating, increasing electron density on the aromatic ring. This contrasts with nitro (-NO₂) groups in 2-Amino-4-nitrophenol, which are strongly electron-withdrawing, resulting in higher acidity (lower pKa) and thermal stability (mp 143°C) . Methoxy (-OCH₃) in 2-Fluoro-6-methoxy-4-methylphenol is moderately electron-donating but reduces water solubility compared to polar amino groups .
- Halogen Substituents: Fluorine (-F) in the target compound enhances stability via strong C-F bonds and may improve bioavailability. Bromine (-Br) in 4-Amino-2-bromo-6-fluoro-phenol introduces steric bulk and higher reactivity in electrophilic substitutions (e.g., Suzuki coupling) .
Physical and Chemical Properties
- Acidity: The amino group’s electron-donating nature likely results in a higher pKa (≈8–10) compared to nitro-substituted phenols (pKa ~4.5 for 2-Amino-4-nitrophenol) .
- Melting Points: While direct data are unavailable, methyl and amino groups may lower the melting point relative to nitro derivatives (e.g., 2-Amino-4-nitrophenol, mp 143°C) due to reduced crystallinity.
- Solubility: The target compound is expected to exhibit moderate water solubility, surpassing methoxy-substituted analogues but less than nitro- or carboxylic acid-containing derivatives (e.g., 6-Amino-2-fluoro-3-methylbenzoic acid) .
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